BAK2-66 is a compound recognized for its selective affinity towards the dopamine D3 receptor, which is significant in neuropharmacology and therapeutic applications for various neurological disorders. The compound has been studied for its potential as a dopamine D3 receptor antagonist, providing insights into its binding affinities and selectivity compared to other related compounds.
The synthesis and characterization of BAK2-66 have been detailed in various studies, notably in articles published in ACS Medicinal Chemistry Letters and Bioorganic & Medicinal Chemistry. These studies highlight the compound's development through chiral resolution and fluorination reactions, emphasizing its pharmacological relevance and structural properties .
BAK2-66 belongs to a class of compounds that are characterized as selective dopamine D3 receptor ligands. It is classified under small organic molecules with specific structural features that confer its biological activity.
The synthesis of BAK2-66 involves several key steps, primarily focusing on chiral resolution and fluorination. The initial synthesis is based on the asymmetric hydrolysis of terminal epoxides using Jacobsen's catalyst, which allows for high enantiomeric excess .
The molecular structure of BAK2-66 features a complex arrangement that supports its interaction with dopamine receptors. Specific details about the stereochemistry and functional groups are critical for understanding its binding properties.
BAK2-66 undergoes various chemical reactions that are pivotal for its synthesis and functionalization:
The reactions are monitored using chiral high-performance liquid chromatography (HPLC) to ensure purity and enantiomeric excess, confirming successful synthesis .
BAK2-66 acts primarily as an antagonist at the dopamine D3 receptor, which plays a crucial role in modulating dopaminergic signaling in the brain.
Binding assays have shown that BAK2-66 exhibits varying affinities for different dopamine receptors:
While specific physical properties such as melting point or solubility were not detailed in the search results, understanding these characteristics is essential for practical applications in drug formulation.
The chemical stability and reactivity of BAK2-66 are influenced by its functional groups, particularly those involved in receptor binding.
BAK2-66 has potential scientific applications primarily in pharmacology:
BAK2-66 (CAS# 1301178-83-5) is a synthetic small molecule with the chemical name N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-3-fluorobutyl]-2-benzofurancarboxamide. Its molecular formula is C₂₃H₂₄Cl₂FN₃O₂, and it has a molecular weight of 464.36 g/mol [1] [4]. The compound features a benzofuran carboxamide group linked to a fluorinated butyl chain and a dichlorophenyl-piperazine moiety, which collectively enable its selective receptor binding. BAK2-66 is classified as a dopamine receptor antagonist, with marked selectivity for the D3 receptor subtype (D3R) over the D2 receptor (D2R). It appears as a solid powder, is soluble in DMSO, and has a shelf life exceeding two years when stored at -20°C [1] [4].
Table 1: Molecular Characteristics of BAK2-66
Property | Value |
---|---|
CAS Number | 1301178-83-5 |
IUPAC Name | N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-3-fluorobutyl]-2-benzofurancarboxamide |
Molecular Formula | C₂₃H₂₄Cl₂FN₃O₂ |
Molecular Weight | 464.36 g/mol |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (long-term) |
BAK2-66 emerged from targeted drug design efforts to develop selective dopamine D3 receptor antagonists. Its discovery was serendipitously advanced during chiral resolution attempts, where an unexpected fluorination reaction occurred, leading to its final structure [1] [4]. This breakthrough was first reported in 2014 by Kumar et al. in ACS Medicinal Chemistry Letters [1] [4]. The compound was developed to address the challenge of achieving high D3R selectivity, as earlier dopamine antagonists often exhibited affinity for both D2R and D3R, complicating their pharmacological utility. BAK2-66's Ki value of 1 nM for D3R versus 960 nM for D2R (a 960-fold selectivity ratio) represented a significant milestone in neuropharmacology [2] [7].
Although named similarly to the pro-apoptotic protein BAK (Bcl-2 Homologous Antagonist/Killer), BAK2-66 is not directly involved in apoptosis regulation. The BAK protein is a key effector in mitochondrial apoptosis, acting through mitochondrial outer membrane permeabilization (MOMP) to trigger caspase activation [3] [8]. In contrast, BAK2-66's significance lies in neuroscience research, particularly in studying dopamine-dependent behaviors and addiction pathways. However, its indirect relevance to cellular homeostasis emerges from the role of dopamine receptors in neuronal survival and synaptic plasticity. Dysregulation of D3R signaling is implicated in neurodegenerative and psychiatric disorders, making BAK2-66 a critical tool for probing these mechanisms [2] [7].
Table 2: Key Functional Differences Between BAK2-66 and BAK Protein
Feature | BAK2-66 | BAK Protein |
---|---|---|
Classification | Synthetic dopamine D3 receptor antagonist | Pro-apoptotic Bcl-2 family protein |
Primary Target | Dopamine D3 receptor (Ki = 1 nM) | Mitochondrial membrane (induces MOMP) |
Biological Role | Modulates dopaminergic signaling | Executes intrinsic apoptosis |
Therapeutic Area | Addiction, Parkinson’s disease research | Cancer, neurodegenerative disease research |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7